2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide
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Overview
Description
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, and an acetamide group, which is commonly found in many biologically active molecules.
Mechanism of Action
Target of Action
A structurally similar compound, 2-[5-methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide, is known to target the chymotrypsin-like elastase family member 1 .
Mode of Action
The results suggest membrane perturbing as well as intracellular mode of action .
Biochemical Pathways
It’s worth noting that similar compounds have been studied for their antimicrobial activity, suggesting that they may interact with pathways related to bacterial growth and survival .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide typically involves the formation of the tetrazole ring followed by the introduction of the acetamide group. One common method involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a copper catalyst to form 5-(4-aminophenyl)-2H-tetrazole. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole ring instead of a tetrazole ring.
2-aminothiazole derivatives: Contain the thiazole ring and exhibit similar biological activities.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide is unique due to the presence of the tetrazole ring, which imparts stability and versatility in chemical reactions. This compound’s ability to participate in a wide range of reactions and its potential biological activities make it a valuable molecule for research and development .
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-7-3-1-6(2-4-7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABIYQCWLZDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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